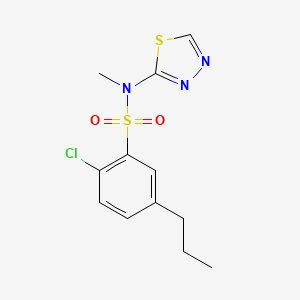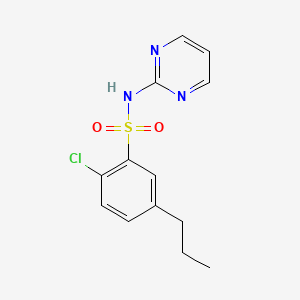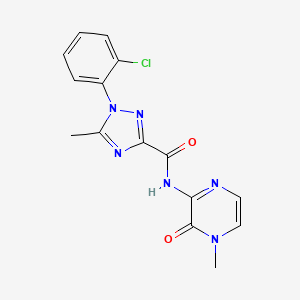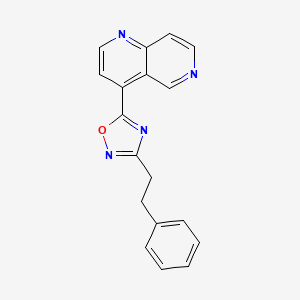![molecular formula C17H20FN5 B6622889 N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine, also known as "compound A" is a novel small molecule that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of compound A involves the inhibition of various signaling pathways. It has been shown to inhibit the activation of NF-κB pathway, which plays a crucial role in inflammation. It also inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival. Additionally, compound A has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the activation of NF-κB pathway and reduces the expression of COX-2 and iNOS. In vivo studies have shown that it reduces the severity of inflammation in animal models of rheumatoid arthritis and colitis. It also inhibits the growth of cancer cells and induces apoptosis.
实验室实验的优点和局限性
The advantages of using compound A in lab experiments include its high potency and selectivity towards specific signaling pathways. It is also relatively easy to synthesize and purify. However, its limitations include its poor solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on compound A. One area of research could be to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another area of research could be to develop more potent and selective analogs of compound A. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of compound A in vivo. Finally, the investigation of the pharmacokinetics and toxicity of compound A could pave the way for its clinical development.
In conclusion, N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine, also known as compound A, is a novel small molecule that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways, and it has several biochemical and physiological effects. The advantages and limitations of using compound A in lab experiments have been discussed, and several future directions for research have been proposed.
合成方法
The synthesis of compound A involves several steps starting from commercially available starting materials. The synthesis begins with the reaction of 4-fluorobenzyl bromide with 4-methylpyrazole in the presence of a base to form intermediate 1. This intermediate is then reacted with 2-iodopropane in the presence of a palladium catalyst to form compound A. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
Compound A has shown potential therapeutic applications in various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In anti-inflammatory studies, compound A has been shown to inhibit the production of inflammatory cytokines and reduce the activation of NF-κB pathway. In anti-cancer studies, compound A has been shown to induce apoptosis and inhibit the growth of cancer cells. In anti-diabetic studies, compound A has been shown to improve glucose tolerance and insulin sensitivity.
属性
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5/c1-13(2)23-12-17(9-21-23)19-7-15-8-20-22(11-15)10-14-3-5-16(18)6-4-14/h3-6,8-9,11-13,19H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQQSZEBVPBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CN(N=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B6622819.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)



![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)


![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)
![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
![2-[2-(2,2-Difluoroethoxy)ethylsulfanyl]-3-ethylthieno[3,2-d]pyrimidin-4-one](/img/structure/B6622902.png)